molecular formula C14H15N3O2S B5769915 4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide

4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide

Katalognummer B5769915
Molekulargewicht: 289.35 g/mol
InChI-Schlüssel: HIPNUROOFUMNSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide, also known as BTA-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. BTA-1 belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of 4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound may also act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. In addition, this compound has been shown to protect neurons from oxidative stress and prevent cognitive decline.

Vorteile Und Einschränkungen Für Laborexperimente

4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under normal lab conditions and has a long shelf life. However, this compound has some limitations. It is not water-soluble and requires the use of organic solvents for administration. This compound also has a low bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of 4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. This compound may also be studied for its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the development of more water-soluble derivatives of this compound may improve its bioavailability and effectiveness in vivo.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound may act as an inhibitor of COX-2 and HDACs, although the exact mechanism of action is not fully understood. This compound has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential therapeutic effects of this compound and its future directions.

Synthesemethoden

4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide can be synthesized by reacting 2-aminothiazole with 4-butyrylaminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline powder with a high purity.

Wissenschaftliche Forschungsanwendungen

4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic effects in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

4-(butanoylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-3-12(18)16-11-6-4-10(5-7-11)13(19)17-14-15-8-9-20-14/h4-9H,2-3H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPNUROOFUMNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.